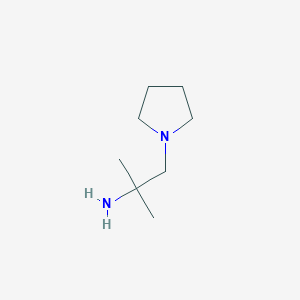

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyrrolidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBKOGAZOXPSCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383332 |

Source

|

| Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34155-39-0 |

Source

|

| Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a novel pyrrolidine derivative with potential applications in pharmaceutical research and development. The synthesis commences with the readily available precursor, 2-amino-2-methyl-1-propanol, and proceeds through a series of robust and well-documented chemical transformations. This document provides detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and a visual representation of the synthetic workflow to aid in the successful execution of this synthesis.

Introduction

Pyrrolidine-containing compounds represent a significant class of molecules in medicinal chemistry, frequently serving as core scaffolds in a wide array of therapeutic agents. Their unique structural and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. This guide details a plausible and efficient synthetic route to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a compound of interest for further investigation in drug discovery programs. The described synthesis is designed to be scalable and utilizes established methodologies to ensure reproducibility.

Overall Synthetic Strategy

The proposed synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a three-stage process. The logical workflow for this synthesis is depicted below.

Caption: Overall synthetic workflow for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

The synthesis begins with the preparation of the key starting material, 2-amino-2-methyl-1-propanol. To facilitate the selective conversion of the hydroxyl group to a chloride, the amine functionality is first protected with a tert-butyloxycarbonyl (Boc) group. The subsequent chlorination, followed by deprotection of the amine, yields the crucial intermediate, 1-chloro-2-methylpropan-2-amine. The final step involves a nucleophilic substitution reaction between this intermediate and pyrrolidine to afford the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing typical quantitative data based on analogous reactions reported in the literature.

Stage 1: Synthesis of 2-Amino-2-methyl-1-propanol

The synthesis of the precursor, 2-amino-2-methyl-1-propanol, can be achieved through various methods. A common and effective route involves the reduction of 2-amino-2-methylpropanoic acid.

Experimental Protocol:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (1 L) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add a solution of 2-amino-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF (500 mL) to the LAH suspension via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LAH used.

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-2-methyl-1-propanol as a colorless solid or viscous oil.

| Parameter | Value | Reference |

| Yield | 85-95% | Analogous LAH reductions of amino acids. |

| Purity (by GC-MS) | >98% | Typical purity after workup. |

| Reaction Time | 8-12 hours | Standard for LAH reductions. |

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 3.35 (s, 2H, CH₂OH), 2.45 (br s, 3H, NH₂ and OH), 1.10 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 71.5 (CH₂OH), 51.0 (C(CH₃)₂), 24.5 (2 x CH₃).

-

Mass Spec (EI): m/z = 89 (M⁺).

Stage 2: Preparation of 1-Chloro-2-methylpropan-2-amine

This stage involves a three-step sequence: N-protection, chlorination, and N-deprotection.

Step 2a: N-Boc Protection of 2-Amino-2-methyl-1-propanol

Experimental Protocol:

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford N-Boc-2-amino-2-methyl-1-propanol.

| Parameter | Value | Reference |

| Yield | 90-98% | Standard Boc protection protocols.[1] |

| Purity (by NMR) | >97% | Typical purity after workup. |

| Reaction Time | 12-18 hours | Common for Boc protection. |

Step 2b: Chlorination of N-Boc-2-amino-2-methyl-1-propanol

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-2-amino-2-methyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-chloro-2-methylpropan-2-amine.

| Parameter | Value | Reference |

| Yield | 75-85% | Analogous reactions of alcohols with thionyl chloride. |

| Purity (by NMR) | >95% | Typical purity after workup. |

| Reaction Time | 4-8 hours | Standard for this type of chlorination. |

Step 2c: N-Boc Deprotection

Experimental Protocol:

-

Dissolve N-Boc-1-chloro-2-methylpropan-2-amine (1.0 equivalent) in a 4 M solution of hydrogen chloride in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess HCl under reduced pressure to yield 1-chloro-2-methylpropan-2-amine hydrochloride as a solid.

-

For the free amine, neutralize the hydrochloride salt with a suitable base (e.g., aqueous NaOH) and extract with an organic solvent.

| Parameter | Value | Reference |

| Yield | >95% | Standard Boc deprotection with HCl/dioxane.[2][3][4] |

| Purity (by NMR) | >98% | Typically very clean reactions. |

| Reaction Time | 2-4 hours | Common for acid-mediated Boc deprotection. |

Stage 3: Synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Experimental Protocol:

-

In a sealed tube, dissolve 1-chloro-2-methylpropan-2-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add pyrrolidine (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

| Parameter | Value | Reference |

| Yield | 60-75% | Based on analogous nucleophilic substitutions. |

| Purity (by HPLC) | >98% | After purification. |

| Reaction Time | 12-24 hours | Typical for such substitutions. |

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 2.60-2.80 (m, 4H, N-CH₂ in pyrrolidine), 2.45 (s, 2H, CH₂-N), 1.70-1.85 (m, 4H, CH₂-CH₂ in pyrrolidine), 1.40 (br s, 2H, NH₂), 1.15 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 65.0 (CH₂-N), 54.5 (N-CH₂ in pyrrolidine), 50.0 (C(CH₃)₂), 25.0 (2 x CH₃), 23.5 (CH₂-CH₂ in pyrrolidine).

-

Mass Spec (ESI): m/z = 157.17 ([M+H]⁺).

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The proposed pathway is based on established and reliable organic transformations, ensuring a high probability of success for researchers in the field. The inclusion of detailed experimental protocols, tabulated data, and a clear workflow diagram is intended to facilitate the efficient and reproducible synthesis of this novel compound for further scientific investigation.

Disclaimer

The experimental procedures and data presented in this document are based on established chemical principles and analogous reactions found in the scientific literature. These protocols should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions. The yields and reaction times are representative and may vary depending on the specific experimental conditions.

References

Physicochemical Properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the physicochemical properties of the chemical compound 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Despite a comprehensive search of publicly available chemical databases and scientific literature, detailed experimental data on the specific physicochemical properties of this molecule remains scarce. This document serves to summarize the currently identifiable information and highlight the data gaps for the research community.

Chemical Identity

A clear identification of the molecule is crucial for any further research.

| Identifier | Value | Source |

| IUPAC Name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | N/A |

| CAS Number | 34155-39-0 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Canonical SMILES | CC(C)(N)CN1CCCC1 | N/A |

| Synonyms | No synonyms readily available in searched literature. | N/A |

Physicochemical Data

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

It is important to note that while data for isomers and related compounds are available, these values cannot be reliably extrapolated to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine due to structural differences that significantly influence physicochemical properties. For instance, the position of the methyl group and the amine functionality will impact crystal packing (melting point), intermolecular forces (boiling point, solubility), and electronic distribution (pKa, logP).

Experimental Protocols

The absence of reported experimental data for the physicochemical properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine means that no specific, validated experimental protocols for this compound can be cited. However, standard methodologies for determining these key parameters are well-established in the field of physical chemistry. The following outlines general approaches that would be suitable for characterizing this compound.

General Experimental Workflow

The logical flow for determining the physicochemical properties of a novel compound like 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine would follow a standardized path to ensure data quality and reproducibility.

Caption: General workflow for compound characterization.

Melting Point Determination

A standard method for determining the melting point of a solid compound is using a calibrated melting point apparatus with a capillary tube. The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. Differential Scanning Calorimetry (DSC) provides a more automated and precise measurement of the melting temperature and enthalpy of fusion.

Boiling Point Determination

For a liquid compound, the boiling point can be determined by distillation at atmospheric pressure. If the compound is suspected to decompose at its atmospheric boiling point, distillation under reduced pressure is employed, and the boiling point at atmospheric pressure is extrapolated using a nomograph.

Solubility Assessment

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent. A supersaturated solution is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically, often by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Measurement

Potentiometric titration is a widely used method to determine the pKa of an amine. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method, involving the partitioning of the compound between n-octanol and water followed by concentration measurement in each phase, is the traditional approach. Alternatively, reverse-phase HPLC can be used to estimate logP by correlating the retention time of the compound with that of standards with known logP values.

Signaling Pathways and Biological Activity

Currently, there is no information available in the searched scientific literature or databases regarding the biological activity or associated signaling pathways for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Therefore, no diagrams for signaling pathways can be provided.

Conclusion and Future Directions

This technical guide has highlighted the significant lack of publicly available physicochemical data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. While the chemical identity is established, crucial parameters such as melting point, boiling point, solubility, pKa, and logP remain undetermined. The provided general experimental protocols offer a roadmap for researchers to systematically characterize this compound. The generation of such empirical data is essential for any future research into its potential applications, including in drug discovery and development, where these properties are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. Further research is strongly encouraged to fill these knowledge gaps.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacological data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The following guide is based on an inferred mechanism of action, derived from comprehensive data on structurally analogous compounds, particularly those containing a pyrrolidine ring and a phenethylamine backbone. This information is intended for research professionals and assumes a foundational understanding of neuropharmacology.

Executive Summary

Based on its structural characteristics, 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is hypothesized to function as a monoamine transporter inhibitor. Its molecular architecture, featuring a pyrrolidine ring and a 2-amino-propane backbone, bears a strong resemblance to the class of synthetic cathinones known as pyrrolidinophenones (e.g., α-PVP, MDPV). These compounds are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][2] This profile suggests that 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine likely increases synaptic concentrations of dopamine and norepinephrine, leading to psychostimulant effects. The reinforcing properties and abuse potential of such compounds are strongly correlated with their potency at DAT and their selectivity for DAT over SERT.[3][4]

Proposed Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for pyrrolidine-containing cathinone analogs is the inhibition of monoamine reuptake.[5] These compounds bind to the outward-facing conformation of monoamine transporters (DAT, NET, and SERT), blocking the translocation of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling at postsynaptic receptors. Unlike amphetamine-type stimulants, these pyrrolidinophenones generally do not act as substrates for the transporters and are not significant releasers of monoamines.[2][6]

The proposed signaling pathway is illustrated below:

Figure 1: Proposed mechanism of monoamine transporter inhibition.

Quantitative Pharmacological Data (Analog Compounds)

The following tables summarize the in vitro potencies of structurally related pyrrolidinophenone cathinones at human and rat monoamine transporters. These compounds are potent inhibitors at DAT and NET, and significantly less potent at SERT.

| Table 1: Monoamine Transporter Inhibition (IC50 in µM) in Rat Brain Synaptosomes | | :--- | :---: | :---: | :---: | :---: | | Compound | DAT (IC50) | NET (IC50) | SERT (IC50) | DAT/SERT Ratio | | MDPV | 0.0047 | 0.021 | 3.51 | 751.6 | | α-PVP | 0.013 | 0.038 | 19.3 | 1484.6 | | α-PBP | 0.030 | 0.088 | 10.9 | 363.3 | | α-PPP | 0.028 | 0.120 | 5.33 | 190.4 | Data sourced from Gannon et al. (2018).[3]

| Table 2: Monoamine Transporter Inhibition (IC50 in µM) in HEK293 cells expressing human transporters | | :--- | :---: | :---: | :---: | | Compound | DAT (IC50) | NET (IC50) | SERT (IC50) | | α-PPP | 0.69 | 0.14 | >10 | | α-PBP | 0.53 | 0.076 | >10 | | α-PVP | 0.057 | 0.037 | >10 | | α-PHP | 0.055 | 0.011 | >10 | Data sourced from Zwartsen et al. (2020).[2]

Key Experimental Protocols

The characterization of a compound's activity at monoamine transporters typically involves in vitro assays using either brain tissue preparations (synaptosomes) or cell lines stably expressing the transporter proteins.

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals.

Figure 2: Experimental workflow for a synaptosomal uptake inhibition assay.

Methodology:

-

Synaptosome Preparation: Brain tissue from specific regions (e.g., striatum for DAT) is homogenized in a suitable buffer. The homogenate undergoes differential centrifugation to isolate synaptosomes, which are then resuspended in assay buffer.[7][8]

-

Uptake Inhibition: A suspension of synaptosomes is incubated with the test compound across a range of concentrations. A radiolabeled neurotransmitter (e.g., [³H]dopamine) is then added to initiate uptake.[3][7]

-

Specificity: To ensure transporter-specific uptake, assays for SERT and NET often include selective inhibitors for the other transporters (e.g., GBR 12935 to block DAT).[3]

-

Termination and Measurement: The reaction is stopped by rapid vacuum filtration through glass fiber filters, which trap the synaptosomes. The filters are washed to remove unbound radiolabel. The radioactivity retained on the filters, corresponding to neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.[7]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a known radioligand for the binding site.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human monoamine transporter of interest are cultured, harvested, and lysed. Cell membranes containing the transporters are isolated by centrifugation.[9]

-

Competitive Binding: The prepared membranes are incubated in multi-well plates with a fixed concentration of a high-affinity radioligand (e.g., [³H]CFT for DAT) and varying concentrations of the unlabeled test compound.[10][11]

-

Defining Non-Specific Binding: A parallel set of incubations includes a saturating concentration of a known, non-labeled inhibitor to determine the amount of non-specific binding of the radioligand.[12]

-

Termination and Measurement: After reaching equilibrium, the incubation is terminated by rapid filtration. The filters are washed, and the bound radioactivity is measured by scintillation counting.[9]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition curve, and this is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9]

Conclusion

While direct experimental data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is currently unavailable, its structural similarity to well-characterized synthetic cathinones provides a strong basis for predicting its mechanism of action. It is likely a potent and selective inhibitor of the dopamine and norepinephrine transporters. This profile suggests a high potential for psychostimulant effects and abuse liability. Definitive characterization would require empirical testing using the standardized in vitro assays detailed in this guide.

References

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Methodological Analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource detailing the spectroscopic properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The following sections provide an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and aid in further research and development.

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a tertiary amine containing a pyrrolidine ring and a substituted propane chain. The structural complexity and the presence of multiple functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and pharmaceutical applications. This document aims to provide a centralized repository of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. While data for structurally related compounds are available, direct NMR, IR, and MS spectra for the requested molecule could not be located.

In the interest of providing a framework for analysis, this guide will present predicted spectroscopic data based on the analysis of similar chemical structures. It is important to note that these are theoretical values and should be confirmed by experimental data when it becomes available.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

While specific experimental protocols for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine are not available, the following are general methodologies that would be appropriate for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve dissolving a small sample of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra would then be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra could be acquired using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the ion source, where it is bombarded with electrons to generate charged fragments. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a chemical compound like 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is outlined below. This process ensures a systematic approach from sample preparation to final data interpretation.

Technical Guide: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

CAS Number: 34155-39-0

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a diamine of interest in chemical and pharmacological research. Due to the limited availability of published data on this specific compound, this document combines known physicochemical properties with projected synthetic methodologies and potential pharmacological activities based on structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's characteristics, a detailed hypothetical experimental protocol for its synthesis, and an exploration of its potential as a monoamine transporter inhibitor. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a chemical compound featuring a propane backbone substituted with a primary amine, a methyl group, and a pyrrolidine ring. The presence of both a primary amine and a tertiary amine within a compact aliphatic structure suggests its potential for diverse chemical reactivity and biological interactions. While specific research on this compound is scarce, its structural motifs are present in numerous biologically active molecules. Pyrrolidine derivatives, in particular, are known to interact with various biological targets, including monoamine transporters. This guide aims to provide a detailed technical resource by proposing a plausible synthetic route and discussing its potential pharmacology in the context of related compounds.

Physicochemical Properties

The basic physicochemical properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine are summarized in the table below. These properties are calculated based on its chemical structure.

| Property | Value |

| CAS Number | 34155-39-0 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine |

| Structure | |

| Calculated LogP | 0.8 |

| Topological Polar Surface Area | 29.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Proposed Synthesis

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 1-hydroxy-2-methylpropan-2-one. The first step is a reductive amination with pyrrolidine to form the tertiary amine intermediate. The second step involves the conversion of the hydroxyl group to a primary amine via a Mitsunobu reaction followed by a Staudinger reduction or by conversion to a leaving group and subsequent displacement with an azide, followed by reduction.

The Pyrrolidine Scaffold: An Exploration of In Vitro Bioactivity

Disclaimer: This technical guide addresses the broader topic of the in vitro activity of compounds containing the pyrrolidine scaffold, with a focus on derivatives structurally related to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Extensive literature searches did not yield specific experimental data for the in vitro activity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine itself. Therefore, this document serves as a resource for researchers and drug development professionals by providing a comprehensive overview of the diverse biological activities exhibited by analogous pyrrolidine-containing molecules.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of both natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This versatility makes it a key building block in the design and development of novel therapeutic agents.[2][3] This guide will summarize the known in vitro activities of various pyrrolidine derivatives, detail common experimental protocols, and visualize relevant biological pathways.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have been investigated for a multitude of therapeutic applications and have shown significant in vitro activity in various assays. These activities span across different disease areas, including oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

A significant number of pyrrolidine derivatives have demonstrated potent anticancer properties in vitro. These compounds often exert their effects through the induction of apoptosis (programmed cell death) and by targeting key molecules involved in cancer cell proliferation and survival.

Table 1: Summary of In Vitro Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | A549 | >100 | [1] |

| 1,3,4-oxadiazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | A549 | 28.0 (% viability) | [1] |

| Spiro [pyrrolidine-thiazolo-oxindoles] | HepG2, MCF-7, HCT-116 | Not specified | [4] |

| 4-(pyrrolidine-2,5-dione-1-yl) phenol | HT-29 | Not specified | [4] |

| Spirooxindole pyrrolidine/pyrrolizidine analogs | A549 | Lower than cisplatin (22.35 ± 0.64 μM at 48h) | [5] |

Antimicrobial Activity

The pyrrolidine scaffold is also a common feature in compounds with antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. A primary mechanism of action for some of these derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[1][2]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine-thiazole derivatives | B. cereus | 21.70 ± 0.36 | [2] |

| Pyrrolidine-thiazole derivatives | S. aureus | 30.53 ± 0.42 | [2] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [6] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [6] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [6] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [6] |

Antidiabetic Activity

Certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[7]

Table 3: Summary of In Vitro Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| 4-methoxy analogue (3g) | α-amylase | 26.24 | [7] |

| 4-methoxy analogue (3g) | α-glucosidase | 18.04 | [7] |

| Compound 3a | α-amylase | 36.32 | [7] |

| Compound 3f | α-glucosidase | 27.51 | [7] |

Experimental Protocols

The in vitro evaluation of pyrrolidine derivatives involves a variety of standard experimental protocols to determine their biological activity and mechanism of action.

Cytotoxicity and Anticancer Activity Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[8]

-

Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]

Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at various concentrations.[8]

-

Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).[8]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[8]

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.[1]

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Enzyme Inhibition Assays

α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic agents.

-

Enzyme and Substrate Preparation: Solutions of the target enzyme (α-amylase or α-glucosidase) and its corresponding substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared.[7]

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.[7]

-

Reaction Initiation and Termination: The substrate is added to initiate the enzymatic reaction, which is then incubated for a specific time. The reaction is stopped, often by adding a stopping reagent.[7]

-

Measurement of Product Formation: The amount of product formed is quantified, typically by measuring the absorbance of a colored product at a specific wavelength.[7]

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrrolidine derivatives are a result of their interaction with various cellular targets and modulation of different signaling pathways.

Induction of Apoptosis in Cancer Cells

Many pyrrolidine-based anticancer agents function by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.[1]

Inhibition of Bacterial DNA Replication

A key mechanism for the antibacterial activity of some pyrrolidine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. Their inhibition leads to the disruption of these essential cellular processes and ultimately bacterial cell death.[1][2]

Caption: Inhibition of bacterial DNA replication by pyrrolidine derivatives.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and its structural analogs and derivatives. The document details the synthesis, chemical properties, and biological activities of this class of compounds. A significant focus is placed on their emerging role as modulators of the vesicular monoamine transporter 2 (VMAT2), distinguishing them from their structural cousins, the pyrovalerone-type cathinones, which primarily act as monoamine reuptake inhibitors. This guide includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the biological activity of key analogs, and visualizations of synthetic and experimental workflows, alongside the proposed signaling pathway.

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a pyrrolidine-containing compound that has garnered interest in medicinal chemistry and pharmacology. Its structural similarity to psychoactive substances, particularly synthetic cathinones like α-PVP, has prompted investigation into its biological effects. However, emerging evidence suggests that this scaffold, particularly its non-ketone derivatives, may exhibit a distinct pharmacological profile, with a notable affinity for the vesicular monoamine transporter 2 (VMAT2) rather than the presynaptic dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This guide aims to consolidate the current understanding of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and its analogs, providing a technical resource for researchers exploring their therapeutic potential or investigating their mechanisms of action.

Chemical Synthesis

The synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and its analogs can be achieved through several synthetic routes. A common strategy involves the use of readily available starting materials such as 2-amino-2-methyl-1-propanol.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound involves a two-step process starting from 2-amino-2-methyl-1-propanol:

-

Activation of the Hydroxyl Group: The primary alcohol of 2-amino-2-methyl-1-propanol is first activated to create a good leaving group. This can be achieved by converting it to a tosylate or mesylate, or by halogenation (e.g., using thionyl chloride to form a chloro-derivative). The primary amine is typically protected during this step (e.g., as a Boc-carbamate) to prevent side reactions.

-

Nucleophilic Substitution with Pyrrolidine: The activated intermediate is then reacted with pyrrolidine. The pyrrolidine nitrogen acts as a nucleophile, displacing the leaving group to form the desired C-N bond. A final deprotection step, if necessary, yields 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Caption: Proposed synthetic workflow for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar compounds.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

-

To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Tosylation of the N-Boc Protected Intermediate

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 4 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to obtain the tosylated intermediate.

Step 3: Synthesis of Boc-protected 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

-

To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add pyrrolidine (2.0 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 4: Deprotection to Yield 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

-

Dissolve the Boc-protected product in DCM and add trifluoroacetic acid (TFA, 10 eq).

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 2M NaOH.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the final product. The product can be further purified by distillation or converted to a hydrochloride salt.

Biological Activity and Mechanism of Action

While data on 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is scarce, studies on its close structural analogs suggest a primary interaction with the vesicular monoamine transporter 2 (VMAT2). This is in contrast to pyrovalerone analogs which are potent inhibitors of the dopamine and norepinephrine transporters.[1][2]

VMAT2 Inhibition

VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of vesicular monoamines, which can have profound effects on neurotransmission.

Several N-substituted pyrrolidine analogs have been shown to be potent inhibitors of VMAT2.[1][2] For example, the reduction of the central heterocyclic ring from a piperidine in the known VMAT2 inhibitor GZ-793A to a pyrrolidine resulted in analogs with significant VMAT2 inhibitory activity.[1][2]

Quantitative Data for Structural Analogs

The following table summarizes the VMAT2 binding affinity (Ki) and dopamine uptake inhibition (Ki) for a series of N-propane-1,2(R)-diol substituted pyrrolidine analogs.

| Compound | R-group on Phenethyl Moiety | [³H]DTBZ Binding Ki (nM) | [³H]DA Uptake Ki (nM) |

| 11d | 4-methoxy | Not Reported | 49 |

| 11f | 4-difluoromethoxy | 560 | 45 |

| GZ-793A (piperidine analog) | 4-methoxy | 8290 | 29 |

Data sourced from references[1][2]. [³H]DTBZ (dihydrotetrabenazine) is a radioligand for the VMAT2 binding site. [³H]DA is radiolabeled dopamine.

These data indicate that the pyrrolidine analogs can be potent inhibitors of VMAT2-mediated dopamine uptake, with potency comparable to or exceeding that of the piperidine parent compound in some cases.[1][2]

Signaling Pathway

The primary mechanism of action for these compounds is proposed to be the inhibition of VMAT2. This leads to a decrease in the loading of monoamines into synaptic vesicles. The resulting increase in cytoplasmic monoamine concentration can lead to several downstream effects, including metabolism by monoamine oxidase (MAO) and potential reverse transport through plasma membrane transporters.

References

The Rise of Cognitive Enhancers: A Technical Guide to the Discovery and History of Novel Psychoactive Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine class of psychoactive compounds represents a significant area of interest in neuropharmacology and drug development. Characterized by a pyrrolidine ring, these synthetic cathinones have a rich history, evolving from early therapeutic applications to their more recent emergence as potent novel psychoactive substances (NPS). This technical guide provides an in-depth exploration of the discovery, history, and core pharmacology of these compounds, with a focus on the foundational molecules that have paved the way for this complex class of stimulants.

Historically, the allure of psychoactive pyrrolidines began with the development of compounds for legitimate medical uses. Prolintane, synthesized in the 1950s, was initially explored as a central nervous system (CNS) stimulant for conditions such as fatigue and as an antidepressant.[1][2][3] Following this, pyrovalerone was developed in the 1960s and saw use as an appetite suppressant and for the treatment of chronic fatigue.[4][5] However, concerns over their potential for abuse and dependence led to their decline in therapeutic use.[4][5]

The 1960s also saw the synthesis of 3,4-methylenedioxypyrovalerone (MDPV) by a team at Boehringer Ingelheim.[6][7][8] Though initially investigated as a CNS stimulant, it remained relatively obscure until its re-emergence as a potent designer drug in the mid-2000s.[6][7][8] Similarly, α-pyrrolidinovalerophenone (α-PVP) was developed in the 1960s but gained notoriety much later as a powerful synthetic cathinone.[9]

This guide will delve into the quantitative pharmacology of these key psychoactive pyrrolidines, detail the experimental protocols used for their characterization, and illustrate the primary signaling pathways through which they exert their effects.

Pharmacological Data

The primary mechanism of action for psychoactive pyrrolidines is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][6][10] The potency and selectivity of these compounds for the monoamine transporters are key determinants of their psychoactive effects.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |

| α-PPP | 196.7 | - | >10,000 | >50.8 | [11] |

| α-PBP | 63.3 | - | >10,000 | >158 | [11] |

| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 | [3][12] |

| MDPV | 4.1 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | 806 | [3][12] |

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Reference |

| α-PPP | 1.29 | - | - | [13] |

| α-PBP | 0.145 | - | - | [13] |

| α-PVP | 0.0222 | - | - | [13] |

| Pyrovalerone | - | - | - |

| Compound | Elimination Half-life (t1/2) | Key Metabolites | Species | Reference |

| α-PVP | ~2.1 hours | β-hydroxy-α-PVP, α-PVP lactam | Rat | [8][9] |

| MDPV | ~80 minutes | 3,4-dihydroxypyrovalerone (3,4-catechol-PV), 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) | Rat | [1][2] |

Experimental Protocols

Synthesis of Psychoactive Pyrrolidines

The synthesis of psychoactive pyrrolidines, such as α-PVP and MDPV, typically involves a multi-step process. The following is a generalized workflow based on reported synthetic routes.

References

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.psychonautwiki.org [m.psychonautwiki.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a novel chemical entity with a structure suggesting potential interactions with central nervous system (CNS) targets. The molecule incorporates a pyrrolidine ring, a common motif in compounds targeting monoamine transporters, and a 2-methylpropan-2-amine backbone, which can influence receptor affinity and selectivity. This document outlines a theoretical framework for investigating the receptor binding characteristics of this compound, focusing on its most probable targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Predicted Receptor Binding Profile

Based on the pharmacology of structurally related compounds, such as pyrovalerone analogs, it is hypothesized that 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine will exhibit inhibitory activity at monoamine transporters.[1] The presence of the pyrrolidine ring and the overall lipophilicity of the molecule suggest a potential for high affinity for these transporters. The substitution pattern on the propanamine scaffold is likely to modulate the selectivity profile across DAT, NET, and SERT.

Theoretical Quantitative Data

The following table summarizes a hypothetical binding affinity profile for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine at human monoamine transporters. These values are projected based on the potencies of similar compounds and serve as a starting point for experimental validation.

| Receptor Target | Theoretical Kᵢ (nM) | Radioligand for Assay | Reference Compound |

| Dopamine Transporter (DAT) | 15 | [³H]WIN 35,428 | Cocaine |

| Norepinephrine Transporter (NET) | 50 | [³H]Nisoxetine | Desipramine |

| Serotonin Transporter (SERT) | 250 | [³H]Citalopram | Fluoxetine |

Experimental Protocols for Receptor Binding Assays

To empirically determine the receptor binding profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, competitive radioligand binding assays are the gold standard.[2][3] The following is a generalized protocol for assessing the affinity of the compound for DAT, NET, and SERT in vitro.

Membrane Preparation

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.[2]

-

Cell Lysis: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[4]

-

Washing and Storage: The membrane pellet is washed with fresh buffer, re-suspended, and stored at -80°C until use. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[4]

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL.[4]

-

Component Addition: To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

-

A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT). The concentration is typically at or near the Kₔ value of the radioligand.

-

A range of concentrations of the unlabeled test compound (2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine).

-

The prepared cell membrane homogenate.[4]

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer to minimize non-specific binding.[4][5]

-

Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[5]

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding (in the absence of any competitor).[5]

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

-

Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Visualizations

Theoretical Binding Interaction

Caption: Theoretical binding of the compound to a monoamine transporter.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Inhibition of monoamine reuptake by the test compound.

Conclusion

This technical guide provides a theoretical framework for the characterization of the receptor binding profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The primary hypothesis is that this compound acts as an inhibitor of monoamine transporters. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis and the determination of the compound's affinity and selectivity. The successful execution of these studies will be crucial in elucidating the pharmacological mechanism of action of this novel molecule and assessing its potential as a CNS-active agent.

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: Data Currently Unavailable

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant lack of available data on the toxicological profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. At present, no specific studies detailing its acute toxicity, genotoxicity, or other key toxicological endpoints have been published. Consequently, a detailed technical guide with quantitative data and experimental protocols as requested cannot be constructed for this specific chemical entity.

While information on structurally related compounds, such as 1-Methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives, is available, it is crucial to emphasize that these are distinct molecules, and their toxicological properties cannot be reliably extrapolated to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Minor alterations in chemical structure can lead to substantial differences in biological activity and toxicity.

For context, Safety Data Sheets (SDS) for related compounds provide a general overview of potential hazards associated with this chemical class. For instance, N-methyl-2-pyrrolidone is known to cause skin, eye, and respiratory irritation and is classified as a reproductive toxicant.[1][2][3][4][5][6][7] Pyrrolidine itself is a corrosive and flammable substance.[8] A positional isomer, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine, has been identified as a compound of interest in the field of New Psychoactive Substances (NPS), a class of compounds often lacking extensive toxicological evaluation.[9]

The absence of specific data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine underscores the need for empirical toxicological assessment to characterize its safety profile. A standard toxicological evaluation would typically involve a battery of in vitro and in vivo tests.

Hypothetical Experimental Workflow for Toxicological Assessment

Should a toxicological investigation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine be undertaken, a standard workflow would be employed to assess its potential hazards. This process is outlined in the diagram below.

This diagram illustrates a logical progression from initial in vitro screening to more complex in vivo studies, culminating in a comprehensive risk assessment. Each step would require detailed, validated experimental protocols to ensure data quality and regulatory acceptance.

Given the current data gap, any handling or research involving 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine should be conducted with significant caution, assuming the compound may be hazardous. Appropriate personal protective equipment (PPE) and engineering controls are essential to minimize potential exposure until a formal toxicological profile can be established.

References

- 1. louisville.edu [louisville.edu]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ec.europa.eu [ec.europa.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine | 887405-25-6 | Benchchem [benchchem.com]

Application Notes and Protocols for the Detection of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (2-Me-PAPP) is a synthetic compound with potential applications in pharmaceutical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism analysis, and quality control. This document provides detailed application notes and protocols for the analytical detection of 2-Me-PAPP using common laboratory techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Selection

The choice of analytical method for 2-Me-PAPP detection depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. A logical approach to method selection is outlined below.

Caption: Logical workflow for selecting an appropriate analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] For a compound like 2-Me-PAPP, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Workflow

References

HPLC method for quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

An HPLC-based approach is pivotal for the accurate quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a compound of interest for researchers, scientists, and drug development professionals. This document provides a comprehensive application note and detailed protocols for its analysis. The methodologies are designed to deliver high selectivity, accuracy, and reproducibility.

Application Note

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a synthetic compound featuring a pyrrolidine ring and a primary amine group. Accurate quantification is essential for pharmacokinetic studies, quality control of bulk materials, and formulation analysis. High-Performance Liquid Chromatography (HPLC) offers a robust platform for the separation and quantification of this analyte. Due to the compound's lack of a strong chromophore, two primary detection strategies are presented: UV-Visible spectrophotometry following pre-column derivatization and tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Chromatographic Principle

A reversed-phase HPLC method is employed to separate 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine from potential impurities and matrix components. A C18 stationary phase provides effective retention of the analyte. The mobile phase, consisting of an organic solvent and an aqueous buffer with an acidic modifier, allows for the elution of the protonated amine, ensuring good peak shape and resolution.

Method Selection

-

HPLC with UV Detection (after Derivatization): This method is suitable for laboratories where LC-MS/MS is not available. It involves a pre-column derivatization step to attach a UV-active moiety to the primary amine of the analyte, enabling detection by a standard UV detector. This approach is cost-effective but requires additional sample preparation steps.[1][2][3]

-

LC-MS/MS Detection: This is the preferred method for high sensitivity and selectivity, especially for samples in complex biological matrices.[4][5][6] It does not require derivatization and can provide structural confirmation of the analyte.[7][8]

Experimental Protocols

HPLC Method with Pre-Column Derivatization and UV Detection

This protocol describes the quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine using dansyl chloride as the derivatizing agent.

1.1. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water (pH 4.5 with acetic acid)B: Acetonitrile |

| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 340 nm (for dansyl derivative) |

| Injection Volume | 20 µL |

1.2. Reagent and Standard Preparation

-

Derivatization Buffer: 100 mM Sodium Bicarbonate (pH 9.5).

-

Dansyl Chloride Solution: 5 mg/mL in Acetone.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Derivatization Procedure

-

To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the derivatization buffer.

-

Add 200 µL of the dansyl chloride solution and vortex briefly.

-

Incubate the mixture at 60 °C for 30 minutes in a water bath.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 250 mM sodium hydroxide to stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

LC-MS/MS Method

This protocol provides a highly sensitive and selective method for direct quantification without derivatization.

2.1. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| LC System | A UPLC or HPLC system with a binary pump and autosampler. |

| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 5% B1-5 min: 5% to 95% B5-6 min: 95% B6-6.1 min: 95% to 5% B6.1-8 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.2. Mass Spectrometer Settings

| Parameter | Specification |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined by infusing a standard solution of the analyte. A plausible transition would be based on the molecule's structure (e.g., fragmentation of the protonated molecule). |

2.3. Reagent and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

Data Presentation

Table 1: Quantitative Parameters for HPLC-UV Method

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: Quantitative Parameters for LC-MS/MS Method

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 3. osha.gov [osha.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Determination of 26 trace cathinones new psychoactive substances in sewage by HPLC-MS/MS [jcpu.cpu.edu.cn]

- 6. Novel Psychoactive Substances (NPS) analysis [sciex.com]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a synthetic compound with a pyrrolidine moiety, suggesting potential activity as a central nervous system (CNS) stimulant.[1] Compounds with similar structural features have been shown to interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This interaction can lead to increased synaptic concentrations of these neurotransmitters, resulting in psychostimulant effects. These application notes provide a detailed experimental protocol for the in vivo evaluation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine in rodent models to assess its potential behavioral, pharmacological, and toxicological profile.

Disclaimer: This document is intended for research purposes only. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a research chemical and is not intended for human or veterinary use.[1] All experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals and with appropriate safety precautions.[3][4][5][6]

Preclinical In Vivo Evaluation Strategy